2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
This compound features a 1,2,4-triazole core substituted with an amino group and a 4-chlorophenyl ring at positions 4 and 5, respectively. A sulfanyl bridge connects the triazole to an acetamide moiety, which is further substituted with a 3-methoxyphenyl group. The 4-chlorophenyl group introduces electron-withdrawing properties, while the 3-methoxyphenyl contributes electron-donating effects, influencing solubility and receptor interactions. Its synthesis likely follows diazonium salt coupling or alkylation protocols, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-25-14-4-2-3-13(9-14)20-15(24)10-26-17-22-21-16(23(17)19)11-5-7-12(18)8-6-11/h2-9H,10,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVOHCABZTWAIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of temperature, pressure, and reaction time to ensure consistent quality.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl group (-S-) undergoes oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Applications |
|---|---|---|---|
| Oxidation to sulfoxide | Hydrogen peroxide (H₂O₂), room temperature | Sulfoxide derivative | Enhances polarity for solubility studies |
| Oxidation to sulfone | H₂O₂ in acetic acid, reflux | Sulfone derivative | Potential modulation of biological activity |
-
Mechanism : The sulfur atom is oxidized sequentially, forming sulfoxide (S=O) and sulfone (O=S=O) groups. This alters electronic properties and binding affinity to biological targets.
-
Impact : Sulfone derivatives often exhibit improved metabolic stability compared to sulfanyl precursors.
Hydrolysis of the Acetamide Moiety
The acetamide group (-NHCOCH₃) undergoes hydrolysis under acidic or basic conditions:
-
Applications : Hydrolysis is critical for prodrug activation or metabolite studies.
Substitution Reactions
The amino (-NH₂) and chloro (Cl) groups participate in nucleophilic substitution:
A. Amino Group Reactivity
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Acylation | Acetyl chloride | N-acetylated derivative | Improves lipophilicity |
| Alkylation | Ethyl bromide, K₂CO₃ | N-alkylated triazole | Modifies pharmacokinetic properties |
B. Chlorophenyl Substitution
| Reaction | Reagents | Product | Outcome |
|---|---|---|---|
| Nucleophilic aromatic substitution | Piperidine, DMF | Piperidinyl-substituted phenyl | Alters steric and electronic profiles |
Cycloaddition and Ring Modification
The triazole ring participates in cycloaddition reactions:
| Reaction Type | Conditions | Product | Role |
|---|---|---|---|
| Huisgen cycloaddition | Cu(I) catalyst, azide | Triazole-fused heterocycles | Expands structural diversity for SAR studies |
-
Research Insight : Triazole derivatives synthesized via click chemistry show enhanced anticancer activity in in vitro models .
Reduction Reactions
The nitro intermediates (if present) can be reduced to amines:
| Substrate | Reagents | Product | Application |
|---|---|---|---|
| Nitro-triazole precursor | H₂/Pd-C | Amino-triazole derivative | Key step in synthetic pathways |
Interaction with Biological Targets
Reactive inte
Scientific Research Applications
Structural Characteristics
- Molecular Formula: C19H21N5O4S
- Molecular Weight: 415.47 g/mol
- IUPAC Name: 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Anticancer Activity
Triazole derivatives have shown significant anticancer properties. Research indicates that compounds similar to this compound exhibit cytotoxicity against various cancer cell lines.
Case Study: Anticancer Screening
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for anticancer activity. The compound demonstrated significant cytotoxicity against several cancer cell lines, particularly those resistant to conventional therapies.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | Moderate Cytotoxicity |
| HCT-116 (Colon Cancer) | 6.2 |
Mechanisms of Action:
- Inhibition of Cell Proliferation: Disruption of cell cycle progression.
- Induction of Apoptosis: Promotion of programmed cell death in cancer cells.
- Targeting Metabolic Pathways: Inhibition of metabolic enzymes critical for tumor growth.
Antiviral Activity
Triazole derivatives have also been identified as potential antiviral agents. They target specific viral enzymes and prevent replication, showing promise against HIV and other viral pathogens.
Case Study: Antiviral Efficacy
Research has highlighted the effectiveness of sulfanyltriazoles against NNRTI-resistant HIV mutants, indicating their potential as leads in antiviral drug development.
Antimicrobial Properties
Compounds in this class have demonstrated antimicrobial effects against various pathogens. The sulfanyl group enhances their ability to penetrate microbial membranes and disrupt essential functions.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has shown that modifications on the triazole ring significantly influence biological activity. For instance, introducing methoxy groups has been found to improve solubility and bioavailability, leading to enhanced anticancer efficacy.
Summary of Findings
The compound This compound exhibits promising applications in various fields:
| Application | Findings |
|---|---|
| Anticancer | Significant cytotoxicity against resistant cancer cell lines |
| Antiviral | Effective against HIV mutants |
| Antimicrobial | Activity against various pathogens |
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, altering their activity. The chlorophenyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
Triazole Substituents
- 4-Chlorophenyl vs. Pyridinyl :
Replacement of the 4-chlorophenyl group with pyridinyl (e.g., in ’s KA series) enhances antimicrobial activity due to increased hydrogen bonding and π-π stacking with bacterial enzymes. - Amino Group Retention: The amino group at position 4 is conserved across most analogs (e.g., ), critical for maintaining hydrogen-bonding interactions in biological targets.
Acetamide Substituents
- 3-Methoxyphenyl vs. Electron-Withdrawing Groups :
Substitution with 3,4-dichlorophenyl () improves anti-inflammatory activity due to stronger electron-withdrawing effects, whereas the 3-methoxyphenyl in the target compound may favor solubility over potency. - Phenoxy vs.
Anti-Exudative Activity
- The target compound’s derivatives () exhibit anti-exudative effects comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg. However, analogs with electron-withdrawing substituents (e.g., 3,4-dichlorophenyl in ) show superior efficacy.
- Key Finding : Methoxy groups balance solubility and activity but are less potent than halogens in reducing edema.
Antimicrobial and Antiviral Activity
- Pyridinyl-substituted triazoles () demonstrate broad-spectrum antimicrobial activity (MIC: 12.5–50 µg/mL), outperforming the target compound, which lacks heteroaromatic moieties.
- Reverse transcriptase inhibition () is enhanced by nitro or hydroxyl groups (e.g., compound AM31, KI: 1.2 nM), absent in the target compound.
Yields and Conditions
Biological Activity
The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is part of the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 404.83 g/mol. It features a triazole ring, a sulfonyl group, and an acetamide moiety, contributing to its biological activity.
Antimicrobial Activity
Triazole derivatives are known for their antifungal and antibacterial properties. Studies have shown that compounds with similar structures exhibit significant activity against various pathogens. For instance:
- Antifungal Activity : Compounds related to the triazole scaffold have demonstrated efficacy against Candida species. Many derivatives show minimum inhibitory concentration (MIC) values lower than 25 µg/mL, indicating strong antifungal potential compared to standard treatments like fluconazole .
- Antibacterial Activity : The triazole compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives have been reported to be more potent than traditional antibiotics such as ampicillin and vancomycin .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of specific enzymes involved in cancer cell metabolism.
For example, certain triazole-based compounds have shown effectiveness against breast cancer cell lines with IC50 values in the micromolar range .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
- Receptor Interaction : The compound may interact with specific receptors or proteins involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.
Case Studies
Several studies have highlighted the biological activities of similar triazole compounds:
- A study demonstrated that a related triazole compound exhibited significant antifungal activity against Candida albicans, with MIC values as low as 0.125 µg/mL .
- Another investigation found that triazole derivatives significantly inhibited tumor growth in animal models, showcasing their potential as anticancer agents .
Summary of Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide, and what are the critical reaction parameters?
- Answer: The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride or bromoacetate derivatives to form the sulfanyl-acetamide intermediate.
- Step 2: Coupling with 3-methoxyaniline via nucleophilic substitution or amidation under reflux in aprotic solvents (e.g., dioxane) with triethylamine as a base .
- Critical Conditions: Temperature control (20–25°C during chloroacetyl chloride addition), solvent purity, and stoichiometric ratios to minimize byproducts like disulfide linkages .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Answer: A combination of spectroscopic and crystallographic methods:
- Spectroscopy:
- ¹H/¹³C NMR to verify substituent positions (e.g., methoxy group at N-(3-methoxyphenyl)) and sulfur bonding .
- IR Spectroscopy to confirm C=O (acetamide, ~1650 cm⁻¹) and S–S absence .
- X-ray Crystallography: Resolves spatial conformation, hydrogen bonding (e.g., N–H···O interactions in triazole-amide regions), and packing efficiency .
Q. What preliminary biological activities have been reported for this compound?
- Answer: While direct data on this compound is limited, structurally analogous triazole-acetamides exhibit:
- Anti-exudative activity (e.g., inhibition of carrageenan-induced edema in rodent models) .
- Anticancer potential via kinase inhibition (e.g., pyrazolo-pyrimidine derivatives targeting tumor proliferation pathways) .
- Initial screenings should prioritize cytotoxicity assays (e.g., MTT on HeLa or MCF-7 cells) and enzyme-linked targets (e.g., COX-2 for anti-inflammatory activity) .
Advanced Research Questions
Q. How can computational chemistry optimize the compound’s binding affinity for specific biological targets?
- Answer:
- Molecular Docking: Use software (AutoDock Vina, Schrödinger) to predict interactions with targets like EGFR or COX-2. Key residues (e.g., Lys745 in EGFR) may form hydrogen bonds with the triazole-amino group .
- QSAR Modeling: Correlate substituent electronegativity (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) with activity. Hammett constants (σ) for the chloro group enhance electron withdrawal, potentially improving target binding .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to identify flexible regions for structural optimization .
Q. What strategies improve the compound’s pharmacokinetic properties, such as solubility and metabolic stability?
- Answer:
- Solubility Enhancement: Introduce polar groups (e.g., hydroxyl or tertiary amines) on the methoxyphenyl ring without disrupting pharmacophore integrity. Micellar solubilization using PEGylated carriers is also viable .
- Metabolic Stability:
- Replace metabolically labile groups (e.g., methyl sulfone instead of thioether) .
- Prodrug Design: Mask the acetamide as an ester (hydrolyzed in vivo) to improve oral bioavailability .
- In Silico ADMET Prediction: Tools like SwissADME predict logP values (>3 may require formulation adjustments) and CYP450 inhibition risks .
Q. How do structural modifications to the triazole and acetamide moieties impact biological activity?
- Answer: Systematic SAR studies reveal:
- Triazole Modifications:
- 4-Amino Group: Essential for hydrogen bonding with catalytic residues (e.g., in kinases). Removal reduces activity by >70% .
- 5-Aryl Substituents: Electron-withdrawing groups (e.g., 4-Cl) enhance antiproliferative activity compared to electron-donating groups (e.g., 4-OCH₃) .
- Acetamide Modifications:
- N-Aryl Substitution: Bulky groups (e.g., 3-methoxyphenyl) improve membrane permeability but may reduce aqueous solubility. Fluorinated analogs (e.g., 3-fluorophenyl) show enhanced metabolic stability .
- Thioether Linkage: Replacing sulfur with sulfone (–SO₂–) increases oxidative stability but may alter binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
